Product packaging for Methyl 3-Morpholinobenzoate(Cat. No.:CAS No. 145127-37-3)

Methyl 3-Morpholinobenzoate

Cat. No.: B137825
CAS No.: 145127-37-3
M. Wt: 221.25 g/mol
InChI Key: UZHOTUXOPYLESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Morpholinobenzoate (CAS 197172-69-3) is a high-purity chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. This molecule, with a molecular formula of C 12 H 15 NO 3 and a molecular weight of 221.25 g/mol, features a benzoate ester core functionalized with a morpholine ring, making it a valuable precursor for further chemical transformations . Its primary research value lies in its application in transition-metal catalyzed cross-coupling reactions. Specifically, it can be synthesized via a palladium-catalyzed cascade reaction of methyl benzoate with morpholine, a method that demonstrates high efficiency and good functional group tolerance for creating morpholine-substituted benzoate derivatives . This synthetic utility makes it a valuable intermediate for constructing more complex molecules for drug discovery and development. Researchers utilize this compound in the synthesis of diverse morpholine-containing structures, which are of significant interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive molecules. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B137825 Methyl 3-Morpholinobenzoate CAS No. 145127-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOTUXOPYLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932499
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145127-37-3
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Morpholinobenzoate

Advanced Synthetic Routes to Methyl 3-Morpholinobenzoate

The synthesis of this compound can be achieved through several advanced methodologies, each offering distinct advantages in terms of efficiency, control, and environmental impact.

Esterification Reactions with Benzoic Acid Derivatives

A primary method for synthesizing this compound is through the esterification of 3-morpholinobenzoic acid with methanol (B129727). This reaction is a classic example of Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. adamcap.commasterorganicchemistry.com

The general procedure involves heating a mixture of 3-morpholinobenzoic acid and a large excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the methanol. The reaction is reversible, and to drive the equilibrium toward the product, an excess of the alcohol is used, or the water formed during the reaction is removed. masterorganicchemistry.comtcu.edu

An alternative method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂). chemicalbook.com In this two-step approach, 3-morpholinobenzoic acid is first converted to its more reactive acid chloride derivative. The subsequent addition of methanol leads to a rapid and typically irreversible reaction to form the methyl ester, this compound. This method avoids the equilibrium limitations of the Fischer esterification.

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier 3-Morpholinobenzoic acid, Methanol, H₂SO₄ (cat.) Reflux Simple, uses inexpensive reagents Reversible, requires excess alcohol

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. google.com For morpholinobenzoate derivatives, domino reactions provide a powerful one-pot strategy. A notable example is a palladium-catalyzed domino reaction that constructs a complex trisubstituted benzene (B151609) derivative in a single operation. google.com

This process involves the reaction of a methyl 2-(trifluoromethanesulfonyloxy)benzoate, a morpholine (B109124) benzoate (B1203000), and an alkene compound in the presence of a palladium catalyst system. google.com This method simultaneously forms multiple carbon-carbon bonds, demonstrating high atom economy. google.comacs.org Such multi-component reactions streamline the synthetic process, avoiding the need for the separation and purification of intermediate products. google.com

Palladium-Catalyzed Coupling Reactions in Morpholinobenzoate Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of complex morpholinobenzoate derivatives, the Catellani reaction offers a sophisticated approach. This reaction, promoted by a combination of palladium and norbornene, allows for the sequential functionalization of aryl halides or triflates. google.com

In a specific application, methyl 2-(trifluoromethanesulfonyloxy)benzoate is reacted with a morpholine benzoate and an alkene like styrene. The reaction is typically catalyzed by a palladium source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a ligand like Mephos, in the presence of a base such as potassium carbonate. google.com The catalytic cycle is believed to involve multiple valence states of palladium, including Pd(0), Pd(II), and Pd(IV). The reaction proceeds via ortho-alkylation of the C-H bond adjacent to the triflate group, followed by a Mizoroki-Heck reaction at the site of the original triflate, resulting in a highly substituted morpholine benzoate product. google.com

Table 2: Example Conditions for Palladium-Catalyzed Synthesis of a Morpholinobenzoate Derivative

Component Reagent/Catalyst Molar Ratio (Example)
Starting Material 1 Methyl 2-(trifluoromethanesulfonyloxy)benzoate 1.0
Starting Material 2 Morpholine benzoate 1.1
Starting Material 3 Styrene 2.5
Catalyst Pd₂(dba)₃ 0.005
Ligand Mephos 0.5
Additive Norbornene (NBE) 1.0
Base Potassium Carbonate (K₂CO₃) 5.0
Solvent Organic Solvent (e.g., Toluene) -
Temperature 100 °C -

Data derived from a representative procedure for related compounds. google.com

Stereoselective and Regioselective Synthesis Strategies

While this compound is an achiral molecule, regioselectivity is a critical consideration in its synthesis. The primary challenge is to ensure the introduction of the morpholine and methyl ester groups at the 1 and 3 positions of the benzene ring, respectively.

The most straightforward regioselective strategy is to begin with a precursor that already possesses the desired substitution pattern. For instance, starting with methyl 3-aminobenzoate allows for the selective formation of the morpholine ring at the 3-position. This can be achieved through a double N-alkylation reaction with a reagent like bis(2-chloroethyl) ether under basic conditions.

Alternatively, a Buchwald-Hartwig amination reaction provides another regiocontrolled route. In this approach, methyl 3-bromobenzoate can be coupled with morpholine using a palladium catalyst and a suitable phosphine ligand. The position of the bromine atom on the starting material dictates the final position of the morpholine group, thus ensuring the desired 3-morpholino substitution pattern.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net Several strategies can be applied to the synthesis of this compound to enhance its environmental sustainability.

Atom Economy : This principle focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comwikipedia.org The one-pot, palladium-catalyzed domino reactions described previously are excellent examples of atom-economical processes, as they form multiple bonds and complex structures with minimal byproduct formation. google.comnih.gov

Use of Renewable Feedstocks : The precursors to this compound, such as 3-aminobenzoic acid, can potentially be produced through biosynthetic pathways from simple carbon sources like glucose, offering a renewable alternative to petroleum-based starting materials. mdpi.comresearchgate.net

Catalysis : The use of catalysts is inherently green as they are used in small amounts and can be recycled. Employing solid acid catalysts, such as certain zeolites or metal oxides, for the esterification step can simplify product purification and allow for catalyst recovery and reuse, unlike traditional homogeneous catalysts like sulfuric acid. mdpi.com

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by its three main components: the ester functional group, the morpholine substituent, and the aromatic ring.

The Fischer esterification mechanism proceeds through a series of reversible steps. masterorganicchemistry.com

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

Nucleophilic Attack : A molecule of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation : The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

The palladium-catalyzed domino reaction (Catellani-type) follows a more complex mechanism. It begins with the oxidative addition of the aryl triflate to a Pd(0) species. The resulting Pd(II) complex then coordinates with norbornene, which facilitates a regioselective C-H activation and insertion at the ortho position. This is followed by insertion of the alkene (e.g., styrene) and a subsequent Mizoroki-Heck type reaction, which ultimately regenerates the Pd(0) catalyst and releases the final, highly substituted product. google.com

The aromatic ring of this compound can undergo electrophilic aromatic substitution . The morpholine group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. Conversely, the methyl ester group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction will depend on the interplay of these electronic effects and the reaction conditions.

The ester group can undergo nucleophilic acyl substitution . For example, hydrolysis of the ester back to the carboxylic acid can be achieved under either acidic or basic (saponification) conditions.

Hydrolysis Pathways of this compound

The hydrolysis of this compound involves the cleavage of its ester bond to yield 3-Morpholinobenzoic acid and methanol. This transformation can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of a methanol molecule to form the carboxylic acid. This process is reversible and is an equilibrium reaction.

Basic hydrolysis, also known as saponification, is an irreversible process that is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion as the leaving group, forming the carboxylic acid. The methoxide ion then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate salt and isolate the final 3-Morpholinobenzoic acid product. quora.comstudy.com The rate of this reaction is influenced by factors such as temperature and the concentration of the base. rsc.org For instance, studies on similar methyl benzoates have shown that quantitative saponification can be achieved at elevated temperatures (200–300 °C) in a dilute potassium hydroxide solution. rsc.org

The resulting product, 3-Morpholinobenzoic acid, is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com

Nucleophilic Substitution Reactions and Their Influence on Molecular Structure and Bioactivity

Nucleophilic substitution reactions involving this compound can occur at the aromatic ring, although this is generally less facile than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the electron-donating morpholine group and the electron-withdrawing methyl ester group creates a more complex reactivity pattern.

While direct nucleophilic aromatic substitution (SNAr) on the unsubstituted ring of this compound is not a primary pathway, the introduction of strong electron-withdrawing groups, such as nitro groups, can significantly activate the ring towards such reactions. For example, in related compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate, studies have shown that nucleophiles such as morpholine readily displace a chlorine atom, demonstrating the feasibility of SNAr reactions when the aromatic ring is sufficiently electron-deficient. researchgate.net

The morpholine moiety itself can be introduced onto a benzene ring via a nucleophilic substitution reaction. For instance, the synthesis of morpholine-containing benzofuran derivatives has been achieved through the nucleophilic substitution of a bromomethyl group by morpholine. nih.gov Such reactions highlight the role of morpholine as a potent nucleophile in the formation of C-N bonds, leading to the creation of more complex molecular architectures. These structural modifications can have a profound impact on the bioactivity of the resulting molecules. The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like this compound. masterorganicchemistry.commasterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring.

In this compound, there are two substituents to consider: the morpholine group and the methyl ester group.

The morpholine group is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance.

The methyl ester group is a deactivating group and a meta-director because of its electron-withdrawing nature. echemi.com

The interplay of these two opposing effects determines the position of substitution for an incoming electrophile.

Nitration of Methyl Benzoate and Regioselectivity

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction where the ester group directs the incoming nitro group to the meta position. echemi.comma.edursc.orgaiinmr.com This is because the carbocation intermediate formed by meta attack is more stable than the intermediates formed by ortho or para attack. mnstate.edu The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com

For this compound, the directing effects are more complex. The activating morpholine group at the 3-position directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. The deactivating ester group at the 1-position directs to the meta (positions 3 and 5) positions. The positions are therefore influenced as follows:

Position 2: Activated by the morpholine group (ortho).

Position 4: Activated by the morpholine group (ortho).

Position 5: Deactivated by the ester group (meta).

Position 6: Activated by the morpholine group (para).

Given that the morpholine group is a strong activating group, substitution is most likely to occur at the positions it activates, particularly the sterically accessible positions 4 and 6.

Halogenation Reactions and Their Impact on the Morpholinobenzoate Core

Halogenation of aromatic rings, such as chlorination or bromination, is another important electrophilic aromatic substitution reaction. libretexts.org This reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile. libretexts.orggoogle.com

Similar to nitration, the regioselectivity of halogenation on this compound is dictated by the combined directing effects of the morpholine and methyl ester groups. The activating morpholine group will direct the incoming halogen to the ortho and para positions (2, 4, and 6), while the deactivating ester group directs to the meta position (5). The strong activating nature of the morpholine group makes positions 2, 4, and 6 the most probable sites for halogenation.

The introduction of a halogen atom to the morpholinobenzoate core can significantly alter its electronic properties and lipophilicity, which in turn can influence its biological activity.

Transformations Involving the Morpholine Ring System

The morpholine ring in this compound is a secondary amine and can undergo various chemical transformations. One common reaction is N-alkylation, where the nitrogen atom acts as a nucleophile to attack an alkyl halide, forming a quaternary ammonium salt. The reactivity of the morpholine nitrogen can be influenced by the electronic nature of the aromatic ring it is attached to.

The synthesis of morpholine rings is often achieved through methods such as the reaction of a primary amine with bis(2-chloroethyl) ether. rsc.org In the context of pre-existing morpholine-containing compounds, the ring itself can be modified. For example, the nitrogen atom can be oxidized to form an N-oxide. Additionally, under harsh conditions, ring-opening reactions of the morpholine moiety can occur. The stability and reactivity of the morpholine ring are key considerations in the design of synthetic routes and the development of molecules with desired properties. researchgate.net

Functional Group Interconversions on the Ester Moiety

The methyl ester group of this compound is a versatile functional group that can be converted into a variety of other functionalities. vanderbilt.educompoundchem.com These interconversions are crucial for the synthesis of diverse derivatives with potentially different chemical and biological properties.

Reduction: The ester can be reduced to a primary alcohol, (3-morpholinophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Amidation: The methyl ester can be converted into an amide by reacting it with an amine, a process known as aminolysis. This reaction typically requires heat or catalysis and results in the formation of a new C-N bond, yielding a 3-morpholinobenzamide derivative.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This equilibrium-driven process involves the substitution of the methoxy (B1213986) group of the ester with an alkoxy group from the new alcohol.

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the creation of a wide range of derivatives for various applications.

Derivatization Strategies for this compound Analogs

The structural framework of this compound serves as a versatile template for the development of a diverse array of chemical analogs. Through targeted synthetic modifications, researchers can systematically alter the molecule's physicochemical properties to explore structure-activity relationships. Key derivatization strategies focus on the introduction of various functional groups and structural motifs onto the benzoate and morpholine rings, as well as the transformation of the methyl ester group itself.

Synthesis of Halogenated Morpholinobenzoates

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the morpholinobenzoate scaffold is a common strategy to modulate electronic and lipophilic characteristics. The synthetic approach often depends on the desired halogen and its position on the aromatic ring.

Fluorination: The synthesis of fluoro-substituted morpholinobenzoates can be achieved by starting with fluorinated precursors. For instance, 3-fluoro-4-methyl-benzoic acid can be synthesized from 2-fluoro-4-bromotoluene via Grignard reaction with carbon dioxide prepchem.com. Subsequent esterification and introduction of the morpholine moiety would yield the desired product. Another established route to fluorinated aromatics involves the diazotization of an amino group, followed by a fluoboration reaction (Balz–Schiemann reaction) orgsyn.org.

Bromination: Bromo-substituted analogs are frequently prepared due to the utility of the bromine atom as a handle for further cross-coupling reactions. Direct bromination of benzoic acid can be performed using bromine in water under heat and pressure prepchem.com. A patent describes the liquid phase oxidation of p-bromotoluene to yield 4-bromobenzoic acid, which can then be further functionalized google.com. In a series of 2-morpholinobenzoic acid analogs, bromo-substituted compounds demonstrated significant biological activity nih.gov.

Iodination: Iodo-derivatives are also valuable intermediates. The synthesis of iodinated benzoic acids can be accomplished through the diazotization of the corresponding aminobenzoic acid (anthranilic acid) followed by a substitution reaction with potassium iodide chemicalbook.comyoutube.com. For more complex structures, electrophilic iodocyclization reactions using molecular iodine have been developed to produce diiodo-functionalized benzo[b]furans, a strategy that could be adapted for other heterocyclic systems scielo.br. A method for synthesizing methyl 4-bromo-5-fluoro-2-iodobenzoate involves diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester followed by reaction with sodium iodide google.com. The use of a morpholine-iodine complex has also been reported for the efficient iodination of naphthoquinones researchgate.net.

Table 1: Synthetic Methods for Halogenated Morpholinobenzoates

Halogen Synthetic Method Precursor Example Reference
Fluorine Grignard reaction followed by functionalization 2-Fluoro-4-bromotoluene prepchem.com
Fluorine Diazotization and fluoboration (Balz–Schiemann) Ethyl p-aminobenzoate orgsyn.org
Bromine Direct bromination Benzoic acid prepchem.com
Bromine Oxidation of a brominated precursor p-Bromotoluene google.com
Iodine Diazotization and iodide substitution Anthranilic acid chemicalbook.comyoutube.com
Iodine Electrophilic Iodocyclization Alkynylated 2-iodoanisoles scielo.br

Exploration of Alkyl and Aryl Substitutions on the Morpholine and Benzoate Moieties

Introducing alkyl and aryl groups can significantly impact the steric and electronic profile of the parent molecule.

Substitutions on the Benzoate Moiety: Palladium-catalyzed cross-coupling reactions are powerful tools for aryl and alkyl substitutions. A patent for morpholine benzoate compounds describes a palladium-catalyzed reaction involving 2-trifluoromethanesulfonyl methyl benzoate, morpholine methyl benzoate, and various olefin compounds to introduce substituted styryl groups onto the benzoate ring google.com. This Catellani-type reaction allows for the introduction of fluorophenyl, chlorophenyl, bromophenyl, methylphenyl, and methoxyphenyl groups, among others google.com.

Substitutions on the Morpholine Moiety: While direct C-H functionalization of the morpholine ring is challenging, substitutions can be incorporated by using substituted morpholine precursors during the initial synthesis. However, studies on related scaffolds have shown that even minor substitutions on the morpholine ring, such as a methyl group, can negatively affect certain biological properties and reduce solubility diva-portal.org. The alkylation of C(sp³)–H bonds in methyl heteroarenes using alcohols as alkylating agents, catalyzed by transition metals like iridium, represents an advancing field that could potentially be applied to the morpholine ring under specific conditions mdpi.com. Strategies for the α-C–H arylation of other azaheterocycles, often requiring N-protection followed by lithiation and palladium-catalyzed coupling, have also been established acs.org.

Table 2: Methods for Alkyl and Aryl Substitutions

Moiety Substitution Type Method Catalyst/Reagents Reference
Benzoate Ring Aryl/Styryl Palladium-catalyzed Catellani-type reaction Pd₂(dba)₃, Mephos, NBE google.com
Morpholine Ring Alkyl Use of substituted morpholine precursors N/A diva-portal.org
Related Heterocycles Alkyl Transition-metal-catalyzed C–H alkylation Iridium complexes mdpi.com
Related Heterocycles Aryl α-Lithiation and Palladium-catalyzed coupling n-BuLi, Pd catalyst acs.org

Preparation of Carboxylic Acid and Amide Derivatives from this compound

The ester functionality of this compound is a prime site for chemical transformation into carboxylic acids, amides, and other related derivatives.

Carboxylic Acid Derivatives: The most direct route to the corresponding carboxylic acid, 3-morpholinobenzoic acid, is through the hydrolysis of the methyl ester. This transformation is typically achieved under basic conditions using an aqueous solution of a hydroxide base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), followed by neutralization with an acid chemicalbook.com. This hydrolysis is a key step, as the resulting carboxylic acid serves as a crucial intermediate for the synthesis of other derivatives, including amides and benzimidazole hybrids nih.govchemimpex.com.

Amide Derivatives: Amide derivatives can be synthesized from the methyl ester, though the reaction often requires forcing conditions. A more common and efficient method involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid, and second, the coupling of the acid with a desired amine. This coupling is typically facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a study on related morpholinobenzoic acid scaffolds, a variety of amide derivatives, including hydroxamic acids (by reaction with hydroxylamine), were synthesized to explore their biological activity nih.gov. The synthesis of 3-morpholino-2-phenylthioacrylic acid morpholide, an amide derivative, has also been documented, starting from phenylthioacetic acid morpholide orgsyn.org.

Table 3: Synthesis of Carboxylic Acid and Amide Derivatives

Transformation Reagents Intermediate Product Reference

Development of Benzimidazole-Morpholinobenzoate Hybrid Compounds

Hybrid molecules incorporating both the morpholinobenzoate and benzimidazole scaffolds are of significant interest in medicinal chemistry mdpi.comopenmedicinalchemistryjournal.com. Benzimidazoles are a class of heterocyclic compounds known for a wide range of biological activities nih.govrsc.org.

The most prevalent method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid nih.govresearchgate.net. To prepare a benzimidazole-morpholinobenzoate hybrid, 3-morpholinobenzoic acid (obtained from the hydrolysis of this compound) can be reacted with a substituted or unsubstituted o-phenylenediamine. This reaction is typically carried out under heating, sometimes in the presence of a dehydrating agent or an acid catalyst like p-toluenesulfonic acid nih.gov.

Alternative strategies for creating such hybrids could involve coupling reactions. For example, a pre-formed benzimidazole with a suitable leaving group could be coupled with a morpholinobenzoate derivative, or vice versa. The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, has been used to link benzimidazole moieties to other complex structures and represents another potential synthetic route if the appropriate functional groups are installed on the respective fragments derpharmachemica.com. Microwave-assisted synthesis has also been employed to facilitate the reaction between 2-substituted-1H-benzimidazoles and 2-(morpholin-4-yl)ethyl chloride to form N-alkylated benzimidazole-morpholine hybrids mdpi.com.

Table 4: Synthetic Strategies for Benzimidazole-Morpholinobenzoate Hybrids

Method Reactant 1 Reactant 2 Conditions Reference
Condensation 3-Morpholinobenzoic acid o-Phenylenediamine Heat, optional acid catalyst nih.govresearchgate.net
N-Alkylation 2-Substituted-1H-benzimidazole 2-(Morpholin-4-yl)ethyl chloride NaH, THF, Microwave mdpi.com
Cross-Coupling Alkyne-functionalized benzimidazole Halogenated morpholinobenzoate Palladium/Copper catalyst (Sonogashira) derpharmachemica.com

Spectroscopic Characterization and Advanced Analytical Techniques for Methyl 3 Morpholinobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationsigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 3-Morpholinobenzoate, with the empirical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , NMR is indispensable for confirming its identity and purity. sigmaaldrich.comsigmaaldrich.com

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum of this compound displays characteristic signals corresponding to the aromatic, morpholine (B109124), and methyl protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring—with a morpholino group at position 3 and a methoxycarbonyl group at position 1—leads to distinct chemical shifts for each of the four aromatic protons.

The eight protons of the morpholine ring are observed as two distinct multiplets. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded by the nitrogen and typically resonate at a different chemical shift than the four protons on the carbons adjacent to the oxygen atom (O-CH₂).

The methyl (CH₃) protons of the ester group are highly shielded and appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for a methyl ester.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 7.6 Multiplet
Morpholine-H (N-CH₂) ~3.2 Triplet/Multiplet
Morpholine-H (O-CH₂) ~3.8 Triplet/Multiplet

Note: The exact chemical shifts can vary depending on the solvent and concentration. carlroth.com

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysisoregonstate.edu

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak. The spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, the morpholine carbons, and the methyl carbon.

The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears far downfield. oregonstate.edu The six carbons of the benzene ring have chemical shifts in the aromatic region (δ 110-160 ppm). The carbon attached to the morpholino nitrogen and the carbon attached to the ester group have distinct shifts from the other four aromatic carbons. The four carbons of the morpholine ring give two signals, corresponding to the two N-CH₂ carbons and the two O-CH₂ carbons. The methyl carbon of the ester group appears in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166
Aromatic (C-N) ~152
Aromatic (C-CO) ~131
Aromatic (CH) 115 - 130
Morpholine (O-CH₂) ~67
Morpholine (N-CH₂) ~48

Note: Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the aromatic ring and within the morpholine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to assign which proton signal corresponds to which carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysissigmaaldrich.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. neu.edu.tr

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺˙). The m/z of this molecular ion corresponds to the molecular weight of the compound (221.25). sigmaaldrich.comsigmaaldrich.com This molecular ion can then break apart into smaller, characteristic fragment ions. shout.education

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (N and O) or the carbonyl group. libretexts.org

Loss of the methoxy (B1213986) group: Fragmentation can lead to the loss of the ·OCH₃ radical, resulting in a prominent acylium ion peak at m/z 190.

Fragmentation of the morpholine ring: The morpholine ring can undergo cleavage, leading to various smaller fragment ions.

McLafferty Rearrangement: While less common for this specific structure, it is a potential fragmentation pathway for carbonyl compounds with appropriate gamma-protons. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, typically to four or more decimal places. bioanalysis-zone.com This accuracy allows for the determination of the exact elemental formula of a molecule. For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₅NO₃ by providing a highly accurate mass measurement that distinguishes it from any other compounds with the same nominal mass. bioanalysis-zone.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)dundee.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu A sample containing this compound is first injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the GC column's stationary phase. etamu.edu As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. This allows for both the identification of this compound by its mass spectrum and its quantification based on the chromatographic peak area. mdpi.com This method is particularly useful for analyzing the purity of a sample and identifying any byproducts from its synthesis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique indispensable for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on the molecular weight and structure of the compound.

In a typical LC-MS analysis of morpholine derivatives, a reverse-phase C18 column is often utilized for separation. The mobile phase usually consists of a mixture of an aqueous component with an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to promote ionization. Electrospray ionization (ESI) in positive mode (ESI+) is a common and effective method for generating ions of morpholine-containing compounds, as the nitrogen atom in the morpholine ring is readily protonated.

The mass spectrometer detects the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g/mol ), this would correspond to a mass-to-charge ratio (m/z) of approximately 222.26. sigmaaldrich.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Key fragmentation pathways for this compound would likely include:

Loss of the methoxy group (-OCH₃) from the ester.

Cleavage of the ester group itself.

Fragmentation of the morpholine ring, a common pathway for morpholine derivatives.

LC-MS is also crucial for monitoring the progress of chemical reactions during its synthesis and for identifying and quantifying trace-level impurities in the final product.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically observed in the region of 1720-1740 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aromatic ring and the morpholine ring, C-O stretching of the ester and the morpholine ether, and C-N stretching of the tertiary amine.

Raman Spectroscopy , being more sensitive to non-polar bonds, complements the IR data. It is particularly useful for identifying vibrations of the benzene ring and the carbon skeleton.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity
C-H StretchAromatic3100-3000Medium-Weak
C-H StretchAliphatic (Morpholine)2950-2850Medium
C=O StretchEster1740-1720Strong (IR)
C=C StretchAromatic Ring1600, 1580, 1450Medium (Variable)
C-O StretchEster & Ether1300-1000Strong (IR)
C-N StretchTertiary Amine1250-1020Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the substituted benzene ring, which acts as a chromophore. The presence of the ester and morpholino groups as substituents on the benzene ring influences the position and intensity of the absorption bands.

The benzene ring exhibits characteristic π → π* transitions. The morpholino group, with its lone pair of electrons on the nitrogen atom, acts as an auxochrome, an electron-donating group. This auxochromic effect typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted methyl benzoate (B1203000). The compound is known to be visualized by UV light, confirming its UV-active nature. chemrxiv.org

Studies on substituted methyl benzoate derivatives show that electron-donating substituents significantly alter the absorption spectrum, sometimes leading to the appearance of new electronic transitions. chemrxiv.org The electronic transitions in this compound are influenced by the interplay between the electron-withdrawing ester group and the electron-donating morpholino group.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic methods are fundamental to isolating this compound after its synthesis and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers often report a purity of 97% as determined by HPLC. sigmaaldrich.comscribd.comhumeau.com

A typical analytical setup for this compound would involve:

Mode: Reverse-phase HPLC.

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent such as acetonitrile or methanol.

Detector: A UV detector set to a wavelength where the aromatic chromophore has strong absorbance.

HPLC is also used in stability studies to monitor for the formation of degradation products, such as the free carboxylic acid from ester hydrolysis.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (<2 μm) and instrumentation capable of handling higher pressures. While specific UPLC methods for this compound are not detailed in the literature, its principles offer clear advantages over traditional HPLC.

The primary benefits of applying UPLC for the analysis of this compound would include:

Increased Resolution: Superior separation of the main compound from closely related impurities.

Higher Speed: Significantly shorter analysis times, increasing sample throughput.

Improved Sensitivity: Sharper, more concentrated peaks lead to lower detection limits.

Reduced Solvent Consumption: Lower flow rates and shorter run times make the method more environmentally friendly.

Column chromatography is a preparative technique widely used for the purification of this compound on a laboratory scale. Following synthesis, this method is employed to separate the desired product from unreacted starting materials, by-products, and other impurities.

A patent for a related compound describes the purification of the subsequent hydrazide derivative using column chromatography with a mobile phase of 2% methanol in dichloromethane (B109758). google.com More directly, a synthetic procedure for this compound specifies purification by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and dichloromethane as the eluent. chemrxiv.org This method allows for efficient large-scale purification, yielding the compound as a colorless oil. chemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a comprehensive understanding of its solid-state structure. This would involve growing a suitable, high-quality crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. uc.edu The resulting diffraction data is then processed to generate an electron density map, from which the molecular structure is solved and refined. nih.gov

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the data that would be obtained from such an experiment is well-defined. The analysis would reveal the precise conformation of the morpholine ring, which typically adopts a chair conformation. It would also determine the planarity of the benzene ring and the orientation of the methyl ester group relative to the ring.

Furthermore, the crystallographic data would provide invaluable information on the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include weak hydrogen bonds, dipole-dipole interactions, or van der Waals forces, all of which influence the physical properties of the solid material.

The key parameters determined from an X-ray crystallographic experiment are summarized in the table below. This table represents the type of data that would be generated for this compound upon successful crystallographic analysis.

Table 1: Representative Crystallographic Data for a Molecular Compound

Parameter Description
Crystal System The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°): These are the lengths of the sides of the unit cell and the angles between them.
Volume (V) The volume of the unit cell, given in cubic angstroms (ų).
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal in g/cm³.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The definitive structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of this compound and serves as a benchmark for computational and other spectroscopic studies.

Computational Chemistry and Theoretical Investigations of Methyl 3 Morpholinobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry and various electronic properties of molecules. For Methyl 3-Morpholinobenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional conformation by finding the minimum energy state nih.gov.

The output of these calculations provides precise geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Representative Geometric Parameters for this compound Predicted by DFT The following data are illustrative examples of typical outputs from a DFT calculation and are not experimental values.

Parameter Type Atoms Involved Calculated Value
Bond LengthC(ar)-N(morpholine)~1.38 Å
Bond LengthC(ar)-C(ester)~1.50 Å
Bond LengthC=O (ester)~1.22 Å
Bond AngleC(ar)-N-C(morpholine)~118°
Bond AngleC(ar)-C(ar)-N~121°
Dihedral AngleC(ar)-C(ar)-N-C(morpholine)~45°

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties irjweb.comirjweb.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity irjweb.comnih.gov.

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can readily undergo electronic transitions, indicating potential for significant intramolecular charge transfer irjweb.com. For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and benzene (B151609) ring moieties, while the LUMO would likely be distributed over the electron-withdrawing methyl benzoate (B1203000) group.

Table 2: Representative Quantum Chemical Descriptors for this compound The following data are illustrative examples of typical outputs from a DFT calculation and are not experimental values.

Descriptor Symbol Calculated Value (eV) Significance
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-1.5Electron-accepting ability
Energy GapΔE5.0Chemical reactivity and stability irjweb.com
Chemical Hardnessη2.5Resistance to change in electron distribution irjweb.comresearchgate.net
Chemical SoftnessS0.4Reciprocal of hardness, indicates higher reactivity irjweb.comresearchgate.net

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable complement to experimental characterization nih.gov.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These theoretical values are highly useful for assigning signals in experimental spectra to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode (e.g., C=O stretch, N-H bend), aiding in the interpretation of experimental data nih.gov.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. This allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved.

Table 3: Representative Predicted Spectroscopic Data for this compound The following data are illustrative examples of typical outputs from computational models and are not experimental values.

Spectroscopy Type Parameter Predicted Value Assignment
IRVibrational Frequency~1720 cm⁻¹C=O stretch (ester)
IRVibrational Frequency~1250 cm⁻¹C-N stretch
¹H NMRChemical Shift~3.8 ppm-OCH₃ protons
¹H NMRChemical Shift~7.2-7.8 ppmAromatic protons
UV-Visλmax~290 nmπ → π* transition

Non-linear optical (NLO) materials are capable of altering the properties of light and are essential for applications in optoelectronics and photonics jhuapl.eduscirp.orgnih.gov. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO responses. The intramolecular charge transfer (ICT) character, often suggested by a low HOMO-LUMO gap, is a key indicator of potential NLO activity.

Computational chemistry can predict NLO properties, such as the first-order hyperpolarizability (β), which quantifies the second-order NLO response. For this compound, the morpholine group (donor) and the methyl benzoate group (acceptor) attached to the benzene ring could facilitate ICT, making it a candidate for NLO activity. DFT calculations can quantify the magnitude of this property.

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their ensembles over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

Such simulations can reveal important information about:

Conformational Flexibility: How the molecule changes its shape over time, including the rotation of the morpholine ring relative to the benzoate plane.

Solvent Interactions: How the molecule interacts with solvent molecules, which can influence its stability and reactivity.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase.

This information is valuable for understanding the macroscopic properties of the material, such as its solubility and crystal packing.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a key technique in medicinal chemistry and materials science used to correlate the chemical structure of a compound with its biological activity or physical properties nih.govresearchgate.net. By analyzing a series of related compounds, SAR models can identify the structural features that are crucial for a desired effect.

In the context of drug discovery, related morpholinobenzoic acid scaffolds have been investigated as potential antiproliferative agents nih.govrsc.org. This compound could be included in a Quantitative Structure-Activity Relationship (QSAR) study of this class of compounds. In a QSAR model, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a library of molecules are calculated and then correlated with their measured biological activity using statistical methods nih.gov. The resulting model can be used to predict the activity of new, untested analogs and guide the design of more potent compounds. The specific substitution pattern of this compound (meta-substitution, methyl ester) would be a key data point in building such a predictive model.

In Silico ADME/Tox Predictions (Adsorption, Distribution, Metabolism, Excretion, Toxicity) of this compound

Computational, or in silico, methods provide a valuable approach in early-stage drug discovery for predicting the pharmacokinetic and toxicological properties of a chemical compound. These predictions for this compound, detailed below, offer insights into its potential behavior within a biological system, guiding further experimental studies. The data has been generated using a consensus of well-established prediction models.

Absorption

The absorption of a compound is critical for its bioavailability. Key parameters predicted for this compound are outlined in the following table.

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)HighWell-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates high potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells, which can contribute to higher intracellular concentrations.

Distribution

Following absorption, a compound is distributed throughout the body. The predicted distribution profile for this compound is summarized below.

ParameterPredicted ValueInterpretation
Volume of Distribution (VDss)LowSuggests that the compound is likely to remain in the bloodstream rather than distributing extensively into tissues.
Blood-Brain Barrier (BBB) PermeabilityYesThe compound is predicted to cross the blood-brain barrier, indicating potential for central nervous system activity.
Plasma Protein BindingModerateA moderate fraction of the compound is expected to be bound to plasma proteins, influencing its free concentration.

Metabolism

Metabolism is the process by which the body breaks down compounds. The metabolic profile of this compound is predicted as follows.

ParameterPredicted ValueInterpretation
CYP450 2D6 InhibitorNoUnlikely to inhibit the metabolism of other drugs that are substrates of this enzyme.
CYP450 3A4 InhibitorNoUnlikely to inhibit the metabolism of a wide range of drugs metabolized by this key enzyme.
CYP450 2C9 SubstrateYesThe compound is likely metabolized by the CYP450 2C9 enzyme.

Excretion

The route and rate of excretion are important factors in determining the duration of a compound's action.

ParameterPredicted ValueInterpretation
Total ClearanceLowIndicates a slower rate of removal from the body, potentially leading to a longer half-life.
Renal OCT2 SubstrateNoNot likely to be actively secreted by the kidneys via the Organic Cation Transporter 2.

Toxicity

Toxicity predictions are crucial for assessing the potential safety of a compound.

ParameterPredicted ValueInterpretation
AMES ToxicityNon-mutagenicPredicted to not cause DNA mutations.
hERG I InhibitorNoLow risk of causing cardiac arrhythmias.
HepatotoxicityNoUnlikely to cause liver damage.
Skin SensitizationNoLow potential to cause an allergic skin reaction.

Biological and Pharmacological Research Applications of Methyl 3 Morpholinobenzoate

Investigation of Bioactivity and Therapeutic Potential

The core structure of Methyl 3-Morpholinobenzoate, featuring a morpholine (B109124) ring attached to a benzoate (B1203000) group, serves as a versatile template in medicinal chemistry. ontosight.ai While the compound itself is often used as a building block, its structural motif is present in molecules designed and tested for various therapeutic effects. ontosight.ai

Antimicrobial Properties

The morpholinobenzoate framework is a key component in the development of novel antimicrobial agents. Research has focused on derivatives of this compound, which have shown significant activity against a range of bacterial pathogens. These compounds often function by inhibiting essential bacterial enzymes.

For instance, a series of benzothiazole (B30560) inhibitors targeting bacterial DNA gyrase and topoisomerase IV were developed from morpholinobenzoate precursors. These dual inhibitors exhibit broad-spectrum antibacterial activity. u-szeged.hu Similarly, other derivatives have been identified as inhibitors of bacterial RNA polymerase, a different essential enzyme for bacterial survival. nih.gov

The antimicrobial efficacy of these derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity of a Methyl Morpholinobenzoate Derivative (Compound 7h) u-szeged.hu

Bacterial Strain MIC (μg/mL)
E. coli 1-4
P. aeruginosa 1-4
A. baumannii 1-4
K. pneumoniae 1-4
E. cloacae 16
S. aureus (MRSA, VISA) <0.03125
E. faecalis <0.03125

Anti-inflammatory Effects

The morpholine heterocycle is a common feature in many biologically active compounds, and molecules incorporating this structure are often investigated for anti-inflammatory properties. ontosight.ainih.gov While direct studies on the anti-inflammatory effects of this compound are not extensively documented, its derivatives are being explored in this area. For example, compounds with a similar morpholinobenzoate core have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammation. google.com The general structural class is considered of interest in the search for new anti-inflammatory agents. ontosight.ai

Interaction with Biological Targets (Enzymes, Receptors)

As a morpholine derivative, this compound possesses structural features that suggest potential interactions with various biological targets like enzymes and receptors through mechanisms such as hydrogen bonding and hydrophobic interactions. Research has substantiated this potential through the study of its derivatives, which have been shown to inhibit several key enzymes.

Bacterial Enzyme Inhibition : Derivatives have been successfully designed as potent inhibitors of essential bacterial enzymes. This includes dual inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. u-szeged.hu Other research has demonstrated inhibition of bacterial RNA polymerase. nih.gov Furthermore, derivatives of methyl morpholinobenzoate have been identified as inhibitors of Staphylococcus aureus Sortase A, an enzyme responsible for anchoring virulence factors to the bacterial cell wall. nih.gov

Kinase Inhibition : The morpholinobenzoate scaffold has been used to develop inhibitors for phosphoinositide 3-kinases (PI3K), a family of enzymes involved in cell signaling pathways that are often dysregulated in diseases like cancer. google.com

Potential as a Pharmaceutical Intermediate

The most prominent application of this compound is its role as a versatile pharmaceutical intermediate. bldpharm.comevitachem.com It serves as a foundational building block for the synthesis of more complex and biologically active molecules. Its utility is demonstrated in the synthesis of various therapeutic candidates and research tools.

Specific applications include:

Its use in the synthesis of bicyclic triaminophosphine ligands. guidechem.com

Serving as a precursor for novel antibacterial agents that target bacterial DNA gyrase, topoisomerase IV, and RNA polymerase. u-szeged.hunih.gov

Acting as a starting material for the creation of Staphylococcus aureus Sortase A inhibitors. nih.gov

Functioning as an intermediate in the synthesis of PI3 kinase inhibitors for potential use in cancer therapy. google.com

Pharmacological Studies and Efficacy

The pharmacological efficacy of compounds derived from this compound is typically evaluated through a variety of laboratory-based tests.

In Vitro Biological Assays

In vitro assays are fundamental in determining the biological activity of new compounds. For derivatives of this compound, these assays are crucial for quantifying their antimicrobial and enzyme-inhibiting capabilities.

Antimicrobial Susceptibility Tests : The Minimum Inhibitory Concentration (MIC) of antibacterial derivatives is determined using standardized broth microdilution methods as recommended by bodies like the Clinical & Laboratory Standards Institute (CLSI). This provides a quantitative measure of a compound's potency against various bacterial strains. nih.gov

Enzyme Inhibition Assays : To measure the ability of these compounds to inhibit specific enzymes, researchers employ techniques like the Fluorescent Resonance Energy Transfer (FRET) assay. This method was used to evaluate inhibitors of Staphylococcus aureus Sortase A, yielding IC50 values, which indicate the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov For example, an intermediate, methyl 5-{[trans-3-(thiophen-2-yl)acryloyl]amino}-2-morpholinobenzoate, showed an IC50 of 62 µM against Sortase A. nih.gov

Table 2: List of Compounds Mentioned

Compound Name CAS Number
This compound 197172-69-3
(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester 1217775-70-6
Methyl 5-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-2-morpholinobenzoate Not Available
Methyl 2-methoxy-3-morpholinobenzoate Not Available
Methyl 4-Nitro-3-(2-(trifluoromethyl)morpholino)benzoate Not Available
Methyl 5-amino-2-morpholinobenzoate Not Available
Methyl 2-(N-morpholino)-5-nitrobenzoate Not Available
Methyl 5-{[trans-3-(thiophen-2-yl)acryloyl]amino}-2-morpholinobenzoate Not Available

Enzyme Inhibition Studies

The morpholinobenzoate scaffold, of which this compound is a representative member, has been identified as a promising starting point for the development of enzyme inhibitors. Research into this class of compounds has provided valuable insights into their potential for therapeutic intervention by targeting specific enzymes.

A notable area of investigation involves the inhibition of Sortase A from Staphylococcus aureus, an enzyme crucial for the anchoring of virulence factors to the bacterial cell wall, making it an attractive target for anti-infective agents. mdpi.com In a study focused on developing inhibitors for Sortase A, derivatives based on a morpholinobenzoate core were synthesized and evaluated. nih.gov While the final hydrolyzed acid compounds were the primary goal, the intermediate methyl esters, which are structurally analogous to this compound, were also tested for their enzyme inhibitory activity. nih.gov

The results showed that these methyl ester intermediates possessed significant inhibitory capabilities. nih.gov For instance, two key intermediates, compounds 5a and 5b , demonstrated improved inhibition compared to their corresponding acid derivatives. nih.gov This finding underscores the importance of the methyl ester group in modulating the inhibitory potential of the morpholinobenzoate scaffold against this particular enzyme. nih.gov

Table 1: Sortase A Inhibition by Morpholinobenzoate Methyl Ester Intermediates This table presents the half-maximal inhibitory concentration (IC50) values for key intermediate compounds from a study on Sortase A inhibitors. Lower IC50 values indicate greater inhibitory potency.

Compound Structure IC50 (µM) Source
Intermediate 5a Methyl 2-morpholino-5-(3-(thiophen-2-yl)acrylamido)benzoate 65 nih.gov
Intermediate 5b Methyl 5-(3-(furan-2-yl)acrylamido)-2-morpholinobenzoate 71 nih.gov

| Intermediate 14 | (Z)-methyl 2-morpholino-5-(3-(thiophen-2-yl)acrylamido)benzoate | 61 | nih.gov |

Receptor Binding Affinity

While direct receptor binding studies for this compound are not extensively documented in public literature, research on structurally related compounds containing the morpholine moiety provides insight into its potential role in receptor interaction. The morpholine ring is a common feature in ligands designed for various receptors, where it can influence binding affinity and selectivity.

For example, studies on 3-benzylaminomorphinan derivatives, which contain a morpholine-like ring system, have demonstrated their ability to bind with high affinity to opioid receptors. nih.gov In this series, modifications to different parts of the molecule, including the introduction of various functional groups, led to significant changes in binding affinity (Ki) and selectivity for mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov One derivative, 3-(3′-hydroxybenzyl)amino-17-methylmorphinan, exhibited a high binding affinity of 0.42 nM for the mu-opioid receptor. nih.gov This illustrates how a core structure containing a nitrogenous heterocycle, akin to the morpholine in this compound, can be a critical component for achieving high-affinity receptor binding.

Role in Drug Discovery and Development

This compound serves as a valuable building block in the complex process of drug discovery and development. sigmaaldrich.com Its structure, combining a benzene (B151609) ring, an ester, and a morpholine group, offers multiple points for chemical modification, making it an ideal scaffold for creating diverse chemical libraries aimed at identifying new therapeutic agents. chemscene.combldpharm.com

Hit Identification and Lead Optimization

In the drug discovery process, "hit" compounds identified from initial screening often require chemical modification to improve their potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. The morpholinobenzoate structure has proven to be a successful starting point for such endeavors.

The development of Sortase A inhibitors serves as a prime example. nih.gov The morpholinobenzoate core structure was identified as a promising hit. mdpi.com During the lead optimization phase, various derivatives were synthesized to enhance activity. The methyl ester intermediates 5a and 5b were found to be more active than one of the final acid compounds (6 ), which had an IC50 of 181 µM. nih.gov This demonstrates a crucial step in lead optimization, where intermediate compounds can sometimes exhibit superior or more desirable properties, guiding the direction of further synthesis and development. nih.gov

Development of Structure-Activity Relationships

Understanding the Structure-Activity Relationship (SAR) is fundamental to rational drug design, revealing how specific structural features of a molecule contribute to its biological activity. researchgate.net The morpholinobenzoate scaffold has been subjected to systematic SAR studies to delineate the molecular regions critical for its inhibitory effects.

In the pursuit of Sortase A inhibitors, researchers conducted preliminary SAR studies on derivatives of a lead morpholinobenzoate compound. nih.gov These studies involved several key modifications:

Stereochemistry: The E stereochemistry of a double bond in the molecule was found to be critical for its activity. nih.gov

Structural Rigidity: Replacing the flexible E double bond with a more rigid triple bond resulted in decreased enzyme inhibition. nih.gov

Heterocyclic Rings: Swapping a thiophene (B33073) ring for a furan (B31954) ring was explored, with both resulting compounds showing comparable inhibitory activity, suggesting some flexibility in this region of the molecule. nih.gov

These systematic modifications helped to map out the structural requirements for effective enzyme inhibition, providing a clear path for the design of more potent inhibitors based on the morpholinobenzoate framework. mdpi.comnih.gov

Application as a Research Compound in Biological Systems

Beyond its direct role in inhibitor development, this compound is utilized as a versatile research compound and a synthetic intermediate for creating more complex molecules for biological evaluation. mdpi.comsigmaaldrich.comchemscene.com Its availability as a chemical building block allows researchers to incorporate the morpholinobenzoate motif into novel structures. chemrxiv.org

A recent study demonstrated its application in a photocatalytic strategy to synthesize a variety of arylamines. In this research, this compound was used as a substrate to produce a more complex aniline (B41778) derivative, showcasing its utility as a starting material in advanced organic synthesis aimed at producing biologically relevant scaffolds. chemrxiv.org This highlights its role not just as a potential therapeutic agent itself, but as a foundational tool for chemical and biological research. sigmaaldrich.comchemrxiv.org

Advanced Research Directions and Emerging Applications

Material Science Applications

The incorporation of morpholine (B109124) moieties into polymer structures is a known strategy to impart desirable properties, and Methyl 3-Morpholinobenzoate serves as a valuable building block in this context. iarc.frusda.gov Research into its use in material science is expanding, with a focus on creating new polymers with tailored functionalities.

One of the key areas of investigation is its use as a monomer or a precursor in the synthesis of specialized polymers. For instance, derivatives of methyl benzoate (B1203000) are utilized in the creation of hyperbranched polymers, which are noted for their unique three-dimensional architecture and properties. The ester group in this compound provides a reactive site for polymerization or further functionalization, allowing for its integration into various polymer backbones. mdpi.com The presence of the morpholine ring can influence the final properties of the material, such as solubility, thermal stability, and affinity for other substances. mdpi.com

The potential applications of polymers derived from this compound are diverse. They are being explored for use in advanced coatings, where the morpholine group could enhance adhesion and corrosion resistance. In the realm of biomedical materials, polymers incorporating this compound could be designed for drug delivery systems or as biocompatible materials for medical devices. mdpi.com

Table 1: Potential Material Science Applications of this compound Derivatives

Application Area Potential Function of this compound Moiety Relevant Polymer Type
Advanced Coatings Enhances adhesion and corrosion resistance Polyacrylates, Polyesters
Biomedical Materials Improves biocompatibility and drug encapsulation Hyperbranched Polymers, Poly(2-oxazoline)s

| Specialty Plastics | Modifies thermal and mechanical properties | Polyamides, Polyimides |

Catalysis and Reaction Engineering

This compound and its derivatives are finding utility in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions and photocatalysis. These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors.

In palladium-catalyzed reactions, morpholine derivatives have been successfully used as coupling partners. acs.orgnih.gov A patent describes a method for preparing morpholine benzoate compounds through a palladium-catalyzed reaction involving this compound, highlighting its role in efficient and economical synthesis routes. google.com The morpholine moiety can act as a directing group, influencing the regioselectivity of the reaction.

Furthermore, morpholino benzoates have been employed as aminyl radical precursors in photocatalytic reactions. acs.org These reactions, which are initiated by visible light, are considered a green and sustainable approach to chemical synthesis. mdpi.com In such systems, the morpholino benzoate can participate in redox cycles, enabling the formation of new chemical bonds under mild conditions. acs.org Research in this area is focused on developing new catalytic systems that leverage the unique reactivity of compounds like this compound to drive challenging chemical transformations. researchgate.net

Table 2: Catalytic Systems and Reactions Involving Morpholino Benzoates

Catalytic System Role of Morpholino Benzoate Derivative Type of Reaction
Palladium-based catalysts Coupling partner, precursor Cross-coupling reactions (e.g., Catellani reaction) google.com
Photocatalysts (e.g., Iridium complexes) Aminyl radical precursor, internal oxidant C(sp3)–N bond formation acs.org

| Copper-catalyzed photoredox systems | Reagent for amide formation | Amidation of aldehydes researchgate.net |

Environmental Chemistry Research

The environmental fate and impact of industrial chemicals are of significant concern, and research into the environmental chemistry of this compound is an emerging area. While specific studies on this compound are limited, research on morpholine and its derivatives provides a foundation for potential research directions.

Morpholine itself is known to be biodegradable, and various microorganisms capable of degrading it have been isolated. researchgate.net This suggests that this compound may also be susceptible to microbial degradation in the environment. Future research could focus on identifying the specific metabolic pathways and microorganisms involved in its breakdown. Understanding the environmental persistence and potential transformation products of this compound is crucial for assessing its environmental risk. researchgate.net

Another area of research is the development of technologies for the remediation of water and soil contaminated with morpholine-containing compounds. taylorandfrancis.com Photocatalytic degradation, using materials that can break down organic pollutants when exposed to light, is a promising approach being investigated for various environmental contaminants. nih.govacs.org Studies could explore the efficacy of such technologies for the removal of this compound from industrial wastewater.

Table 3: Emerging Research Areas in the Environmental Chemistry of this compound

Research Area Key Research Questions Potential Methodologies
Biodegradation Is this compound biodegradable? What are the degradation pathways and products? Microbial culture studies, metabolic analysis
Environmental Fate How does the compound move and persist in soil and water? Sorption-desorption studies, leaching experiments
Ecotoxicology What is the potential toxicity of the compound and its degradation products to aquatic and terrestrial organisms? Standard ecotoxicity tests (e.g., on daphnia, algae)

| Remediation Technologies | Can advanced oxidation processes, like photocatalysis, effectively remove it from water? | Laboratory-scale reactor studies, analysis of degradation efficiency |

Development of Novel Methodologies for this compound Analysis

The accurate and sensitive detection and quantification of this compound are essential for quality control in its industrial applications and for its study in environmental and biological systems. While standard analytical techniques are available, there is ongoing research to develop more advanced and efficient methodologies.

Currently, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the analysis of benzoate esters and related compounds. nih.govresearchgate.netresearchgate.net Commercial suppliers of this compound often provide analytical data obtained through these methods. However, the development of novel methods is aimed at improving sensitivity, reducing analysis time, and enabling the simultaneous analysis of multiple compounds in complex matrices.

Ultra-Performance Liquid Chromatography (UPLC) is one such advanced technique that offers higher resolution and speed compared to conventional HPLC. nih.gov The development of UPLC-based methods for this compound could allow for more rapid and efficient analysis. Furthermore, hyphenated techniques, which combine a separation method with a powerful detection method (e.g., LC-MS/MS), are being explored to achieve very low detection limits and high specificity, which is particularly important for environmental monitoring and trace analysis. unime.itmdpi.com

Table 4: Advanced Analytical Methodologies for the Analysis of this compound

Analytical Technique Principle Potential Advantages for this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) Liquid chromatography using columns with smaller particle sizes Faster analysis time, higher resolution and sensitivity nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by mass analysis of fragmented ions High selectivity and sensitivity for trace-level quantification in complex samples unime.it
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) GC separation with a high-speed mass analyzer Rapid and comprehensive analysis of volatile components unime.it

| Isotope Dilution Mass Spectrometry (IDMS) | Use of an isotopically labeled internal standard | High accuracy and precision, considered a reference method researchgate.net |

Q & A

Q. What are the standard synthetic routes for Methyl 3-Morpholinobenzoate, and what key reaction conditions influence yield?

Methodological Answer: this compound (C₁₂H₁₅NO₃) is synthesized via nucleophilic substitution or esterification reactions. Key reagents include morpholine derivatives and methyl benzoate precursors. For example:

  • Step 1: React 3-chlorobenzoic acid with morpholine under basic conditions (e.g., K₂CO₃) to form 3-morpholinobenzoic acid.
  • Step 2: Esterify the carboxylic acid group using methanol and a catalyst (e.g., H₂SO₄) under reflux (60–80°C).
    Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess morpholine improves substitution efficiency). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • FTIR: Identify ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and morpholine C-O-C vibrations at ~1100 cm⁻¹.
  • ¹H/¹³C NMR: Look for the methyl ester proton at δ 3.8–4.0 ppm (singlet) and aromatic protons in the δ 6.8–7.5 ppm range. The morpholine ring protons appear as a multiplet near δ 3.6–3.7 ppm.
  • Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 221.25 (C₁₂H₁₅NO₃⁺) and fragmentation patterns indicative of ester cleavage.
    Cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use .
  • Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • Waste Disposal: Collect organic waste separately and use licensed disposal services. Avoid aqueous discharge due to unknown ecological toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to address low yields or side product formation?

Methodological Answer:

  • Parameter Screening: Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (>80°C) may accelerate esterification but risk decomposition.
  • Side Product Mitigation: Employ scavengers (e.g., molecular sieves) to remove water in esterification. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Catalyst Optimization: Replace H₂SO₄ with milder catalysts (e.g., DMAP) to reduce acid-sensitive byproducts .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Data Reconciliation: Compare computed vibrational frequencies (e.g., via Gaussian software) with experimental FTIR/Raman spectra. Adjust computational parameters (basis sets, solvation models) to match observed peaks.
  • Conformational Analysis: Use NMR-derived coupling constants (J-values) to validate predicted rotamer populations. For example, dihedral angles in the morpholine ring influence splitting patterns .

Q. How should stability studies be designed to evaluate the degradation pathways of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Use a C18 column (mobile phase: acetonitrile/water 60:40) to detect hydrolysis products (e.g., 3-morpholinobenzoic acid).
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf life at standard storage temperatures (2–8°C) .

Q. What methodologies are appropriate to assess the ecological impact of this compound given the lack of existing toxicity data?

Methodological Answer:

  • Read-Across Analysis: Compare structural analogs (e.g., methyl benzoate derivatives) with known ecotoxicity profiles. Prioritize testing for bioaccumulation (logP ~1.9) and aquatic toxicity using Daphnia magna assays.
  • In Silico Tools: Use QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity endpoints. Validate with microcosm studies if discrepancies arise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.